molecular formula C9H9ClN2O4 B1269872 N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide CAS No. 430460-20-1

N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide

Cat. No. B1269872
CAS RN: 430460-20-1
M. Wt: 244.63 g/mol
InChI Key: MTINYARLRNISBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide involves multiple steps, including the reduction of nitro compounds and catalytic hydrogenation. For example, the synthesis of N-(4-amino-2-methoxyphenyl)acetamide, a compound with structural similarities, is achieved by reducing N-(2-methoxy-4-nitrophenyl)acetamide using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere (M. Robin et al., 2002). Another method involves a Pd/C catalyst for the hydrogenation of nitro compounds to their corresponding amines, highlighting the importance of catalysis in the synthesis process (Zhang Qun-feng, 2008).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-chloro-N-(3-methylphenyl)acetamide, provides insights into the conformational preferences and geometric parameters that could be relevant for this compound. These structures often feature specific orientations of bonds and groups that influence their chemical behavior (B. Gowda et al., 2007).

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-16-5-9(13)11-6-2-3-7(10)8(4-6)12(14)15/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTINYARLRNISBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358306
Record name N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

430460-20-1
Record name N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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